5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride
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Overview
Description
5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in various biological processes
Preparation Methods
The synthesis of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-acetyl-3-bromofuran with appropriate reagents to form the desired isoindole derivative . Industrial production methods may involve the use of palladium-catalyzed reactions, such as the Sonogashira reaction, to achieve high yields and purity .
Chemical Reactions Analysis
5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride can be compared with other isoindole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-2-carboxylic acid: Known for its antiviral and anticancer properties
Properties
IUPAC Name |
5-acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3S/c1-7(13)8-2-3-9-5-12(16(11,14)15)6-10(9)4-8/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCVQSRTPVQPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CN(C2)S(=O)(=O)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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